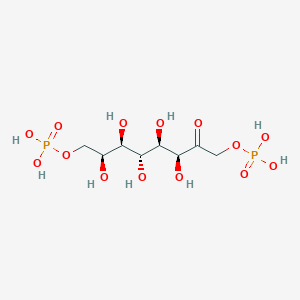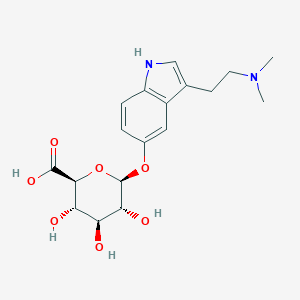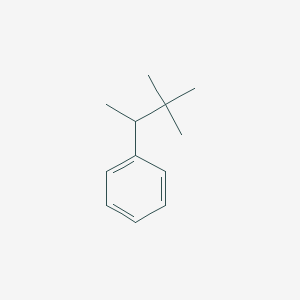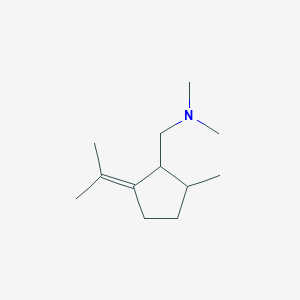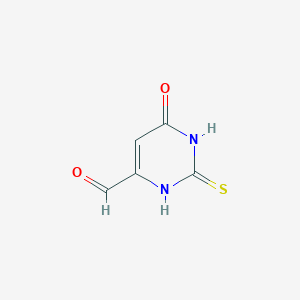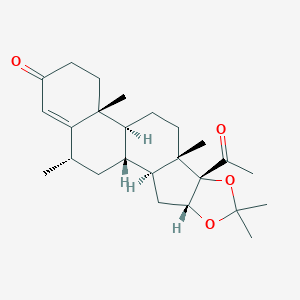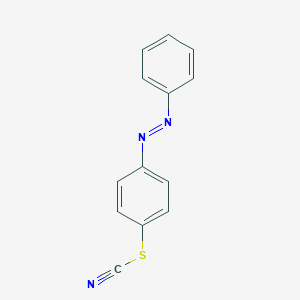
(4-Phenyldiazenylphenyl) thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Phenyldiazenylphenyl) thiocyanate, also known as PDPT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PDPT belongs to the family of diazophenylthiocyanates and is a yellow powder that is soluble in organic solvents such as chloroform and acetone. In
Scientific Research Applications
(4-Phenyldiazenylphenyl) thiocyanate has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. (4-Phenyldiazenylphenyl) thiocyanate has been shown to have anti-tumor activity in vitro against several different types of cancer cells, including breast cancer, lung cancer, and liver cancer. (4-Phenyldiazenylphenyl) thiocyanate works by inducing apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed. This makes it a potential candidate for use in chemotherapy.
(4-Phenyldiazenylphenyl) thiocyanate has also been shown to have antimicrobial activity against several different types of bacteria, including Staphylococcus aureus and Escherichia coli. This makes it a potential candidate for use in the development of new antibiotics.
Mechanism of Action
The mechanism of action of (4-Phenyldiazenylphenyl) thiocyanate is not fully understood, but it is thought to work by generating reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to DNA and other cellular components, leading to cell death. (4-Phenyldiazenylphenyl) thiocyanate is thought to induce apoptosis in cancer cells by generating ROS and causing oxidative stress. It is also thought to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
(4-Phenyldiazenylphenyl) thiocyanate has been shown to have several biochemical and physiological effects. In vitro studies have shown that (4-Phenyldiazenylphenyl) thiocyanate can induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation. (4-Phenyldiazenylphenyl) thiocyanate has also been shown to have antioxidant activity, which may contribute to its anti-tumor and antimicrobial effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (4-Phenyldiazenylphenyl) thiocyanate in lab experiments is its low toxicity. (4-Phenyldiazenylphenyl) thiocyanate has been shown to have low toxicity in both in vitro and in vivo studies, which makes it a safe candidate for use in scientific research. Another advantage is its solubility in organic solvents, which makes it easy to handle in lab experiments.
One of the limitations of using (4-Phenyldiazenylphenyl) thiocyanate in lab experiments is its instability in aqueous solutions. (4-Phenyldiazenylphenyl) thiocyanate is prone to hydrolysis in aqueous solutions, which can affect its activity. Another limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on (4-Phenyldiazenylphenyl) thiocyanate. One area of research is in the development of new cancer treatments. (4-Phenyldiazenylphenyl) thiocyanate has shown promising results in vitro, and further research is needed to determine its efficacy in vivo. Another area of research is in the development of new antibiotics. (4-Phenyldiazenylphenyl) thiocyanate has shown antimicrobial activity against several different types of bacteria, and further research is needed to determine its potential as a new antibiotic.
In conclusion, (4-Phenyldiazenylphenyl) thiocyanate is a chemical compound with potential applications in scientific research. Its low toxicity, solubility in organic solvents, and anti-tumor and antimicrobial activity make it a promising candidate for use in cancer treatment and antibiotic development. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
(4-Phenyldiazenylphenyl) thiocyanate can be synthesized by reacting 4-phenyldiazenylphenyldiazonium chloride with ammonium thiocyanate in anhydrous ethanol. The reaction is carried out at room temperature for several hours, and the resulting product is then filtered and washed with ethanol and water. The yield of (4-Phenyldiazenylphenyl) thiocyanate is typically around 70-80%, and the purity can be confirmed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
properties
CAS RN |
18277-90-2 |
|---|---|
Product Name |
(4-Phenyldiazenylphenyl) thiocyanate |
Molecular Formula |
C13H9N3S |
Molecular Weight |
239.3 g/mol |
IUPAC Name |
(4-phenyldiazenylphenyl) thiocyanate |
InChI |
InChI=1S/C13H9N3S/c14-10-17-13-8-6-12(7-9-13)16-15-11-4-2-1-3-5-11/h1-9H |
InChI Key |
HKXXOWHYXNHJKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)SC#N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




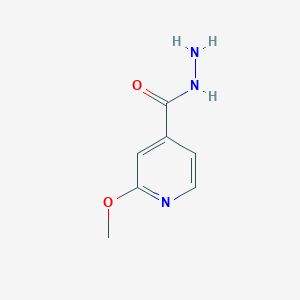
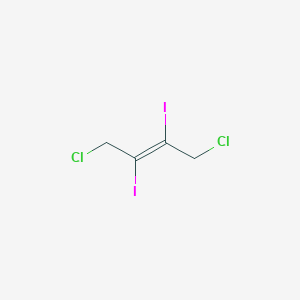
![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)
![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)
